molecular formula C23H25NO6 B2840330 1-(3,4-diMethoxybenzyl)-3-ethoxycarbonyl-6,7-diMethoxyisoquinoline CAS No. 377733-24-9

1-(3,4-diMethoxybenzyl)-3-ethoxycarbonyl-6,7-diMethoxyisoquinoline

Cat. No.: B2840330
CAS No.: 377733-24-9
M. Wt: 411.454
InChI Key: SRSPOGFFSQMYNW-UHFFFAOYSA-N
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Description

1-(3,4-diMethoxybenzyl)-3-ethoxycarbonyl-6,7-diMethoxyisoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of multiple methoxy groups and a carboxylate ester functional group. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-diMethoxybenzyl)-3-ethoxycarbonyl-6,7-diMethoxyisoquinoline typically involves multi-step organic reactions One common approach is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the isoquinoline core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-diMethoxybenzyl)-3-ethoxycarbonyl-6,7-diMethoxyisoquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, tetrahydroisoquinolines, and various substituted isoquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,4-diMethoxybenzyl)-3-ethoxycarbonyl-6,7-diMethoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-diMethoxybenzyl)-3-ethoxycarbonyl-6,7-diMethoxyisoquinoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple methoxy groups and the carboxylate ester enhances its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-6-30-23(25)18-11-15-12-21(28-4)22(29-5)13-16(15)17(24-18)9-14-7-8-19(26-2)20(10-14)27-3/h7-8,10-13H,6,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSPOGFFSQMYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2C(=N1)CC3=CC(=C(C=C3)OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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